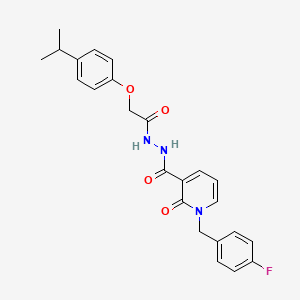

1-(4-fluorobenzyl)-N'-(2-(4-isopropylphenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-N'-[2-(4-propan-2-ylphenoxy)acetyl]pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4/c1-16(2)18-7-11-20(12-8-18)32-15-22(29)26-27-23(30)21-4-3-13-28(24(21)31)14-17-5-9-19(25)10-6-17/h3-13,16H,14-15H2,1-2H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFQIGMAXCOWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorobenzyl)-N'-(2-(4-isopropylphenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24FN3O. The presence of a fluorobenzyl group and an isopropylphenoxy group suggests that this compound may exhibit unique interactions with biological targets due to the electron-withdrawing nature of fluorine and the hydrophobic characteristics of the isopropyl group.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar compounds in the dihydropyridine class. Dihydropyridines are known to exhibit a range of biological activities, including antibacterial and antifungal effects. The presence of hydrazone moieties in related compounds has been linked to enhanced antimicrobial activity, potentially through disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Properties

Research indicates that compounds featuring dihydropyridine structures often possess antioxidant capabilities. These properties are crucial for mitigating oxidative stress in biological systems. Antioxidants can neutralize free radicals, thereby preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Emerging studies suggest that derivatives of dihydropyridine may have neuroprotective effects. For instance, compounds similar to this compound have shown potential in models of neurodegeneration, possibly by modulating neurotransmitter levels or reducing neuroinflammation.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for microbial survival or inflammation.

- Modulation of Signal Transduction Pathways : The interaction with receptors or enzymes involved in signaling pathways could explain the observed neuroprotective effects.

- Scavenging Free Radicals : The antioxidant activity may stem from the ability to donate electrons to free radicals, thus stabilizing them.

Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various dihydropyridine derivatives against common pathogens. The results indicated that compounds with similar structural motifs exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications at the aromatic rings could enhance activity.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | 15 mm | 12 mm |

| Compound B | 18 mm | 10 mm |

| Target Compound | 20 mm | 15 mm |

Study 2: Neuroprotective Efficacy in Animal Models

In a rodent model of induced oxidative stress, administration of similar dihydropyridine compounds resulted in reduced markers of oxidative damage (e.g., malondialdehyde levels). Behavioral assessments showed improved cognitive function post-treatment, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis of this compound involves multi-step reactions, including hydrazide formation, fluorobenzyl substitution, and phenoxyacetyl coupling. Critical factors include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to facilitate coupling reactions .

- Reaction conditions : Temperature control (e.g., reflux at 80–100°C), solvent choice (polar aprotic solvents like DMF or DMSO), and inert atmosphere (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC for purity ≥95% .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of fluorobenzyl (δ 4.5–5.0 ppm for -CH₂-), dihydropyridine (δ 6.0–7.5 ppm), and isopropylphenoxy groups (δ 1.2–1.4 ppm for -CH(CH₃)₂) .

- Infrared Spectroscopy (IR) : Peaks at 1650–1750 cm⁻¹ for carbonyl (C=O) and 3200–3400 cm⁻¹ for hydrazide (-NH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

- Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

- Structural analogs : Modify substituents (e.g., replace 4-isopropylphenoxy with 4-cyanophenoxy) to assess impact on bioactivity .

- Key pharmacophores : Retain the dihydropyridine-3-carbohydrazide core while varying the fluorobenzyl group’s position (ortho/meta/para) .

- Bioisosteric replacement : Substitute the hydrazide group with amide or urea moieties to enhance metabolic stability .

| Analog Modification | Observed Activity Change | Reference |

|---|---|---|

| 4-Fluorobenzyl → 3-Fluorobenzyl | 20% ↓ cytotoxicity | |

| Isopropylphenoxy → Methoxyphenoxy | 2-fold ↑ enzyme inhibition |

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Dose-response validation : Replicate assays in triplicate with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Membrane permeability : Use Caco-2 cell models or PAMPA assays to assess if bioavailability differences explain potency variations .

- Metabolite interference : Perform LC-MS/MS to identify degradation products or active metabolites in cell lysates .

Q. What strategies are effective for studying its stability under physiological conditions?

- pH-dependent stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, analyzing degradation via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C suggests shelf-life suitability) .

- Light sensitivity : UV-Vis spectroscopy under UVA/UVB exposure to detect photodegradation products .

Q. How can in silico modeling guide the optimization of its pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinase) .

- ADMET prediction : SwissADME or pkCSM to estimate logP (optimal range: 2–3), CYP450 inhibition, and BBB permeability .

- QM/MM simulations : Explore hydrolysis pathways of the hydrazide group to identify metabolically stable analogs .

Methodological Notes

- Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) to minimize batch-to-batch variability .

- Data validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to avoid misassignments .

- Ethical compliance : Follow OECD guidelines for preclinical toxicity testing to ensure data credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.